molecular formula C10H10Br2OS B14054385 1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14054385
M. Wt: 338.06 g/mol
InChI Key: PGQJBWPCZGEJIN-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one is an organobromine compound characterized by the presence of bromine and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or reduced derivatives.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine and mercapto groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopropane: A simpler organobromine compound used as a solvent.

    2-Bromo-2-methylpropane: Another organobromine compound with different reactivity.

    1-Bromo-2-methylpropane: Similar in structure but lacks the mercapto group.

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

PGQJBWPCZGEJIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)CBr)Br

Origin of Product

United States

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